4-(2-Nitrobenzyl)morpholine
Overview
Description
4-(2-Nitrobenzyl)morpholine is an organic compound with the molecular formula C11H14N2O3 It is a derivative of morpholine, where the morpholine ring is substituted with a 2-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrobenzyl)morpholine typically involves the reaction of morpholine with 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrobenzyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(2-Aminobenzyl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
4-(2-Nitrobenzyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2-Nitrobenzyl)morpholine involves its interaction with molecular targets through its nitro and morpholine functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The morpholine ring can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrobenzyl)morpholine: Similar structure but with the nitro group in the para position.
4-(2-Aminobenzyl)morpholine: Reduction product of 4-(2-Nitrobenzyl)morpholine.
4-(2-Methoxybenzyl)morpholine: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitro group in the ortho position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para and meta counterparts .
Properties
IUPAC Name |
4-[(2-nitrophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)11-4-2-1-3-10(11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIFPIILUANPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354820 | |
Record name | 4-(2-NITROBENZYL)MORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67589-21-3 | |
Record name | 4-(2-NITROBENZYL)MORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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